Cas no 86569-82-6 (Benzoic acid, 2,3,6-trichloro-, ethyl ester)

Benzoic acid, 2,3,6-trichloro-, ethyl ester is a chlorinated aromatic ester with applications in organic synthesis and specialty chemical formulations. Its structure, featuring three chlorine substituents on the benzene ring, enhances its reactivity and stability, making it useful as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. The ethyl ester group improves solubility in organic solvents, facilitating its use in reactions requiring controlled release or selective functionalization. This compound’s high purity and well-defined chemical properties ensure consistent performance in laboratory and industrial settings. Proper handling is advised due to its potential reactivity under specific conditions.
Benzoic acid, 2,3,6-trichloro-, ethyl ester structure
86569-82-6 structure
Product name:Benzoic acid, 2,3,6-trichloro-, ethyl ester
CAS No:86569-82-6
MF:C9H7Cl3O2
MW:253.50968003273
CID:5271363

Benzoic acid, 2,3,6-trichloro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2,3,6-trichloro-, ethyl ester
    • Inchi: 1S/C9H7Cl3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3
    • InChI Key: KCVWMCWDKMJQRR-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=C(Cl)C=CC(Cl)=C1Cl

Benzoic acid, 2,3,6-trichloro-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Oakwood
106553-1g
Ethyl 2,3,6-trichlorobenzoate
86569-82-6 99%
1g
$25.00 2024-07-19
Oakwood
106553-5g
Ethyl 2,3,6-trichlorobenzoate
86569-82-6 99%
5g
$50.00 2024-07-19
Oakwood
106553-100g
Ethyl 2,3,6-trichlorobenzoate
86569-82-6 99%
100g
$450.00 2024-07-19
Oakwood
106553-25g
Ethyl 2,3,6-trichlorobenzoate
86569-82-6 99%
25g
$150.00 2024-07-19

Additional information on Benzoic acid, 2,3,6-trichloro-, ethyl ester

Benzoic Acid, 2,3,6-Trichloro-, Ethyl Ester (CAS No. 86569-82-6): An Overview of Its Properties and Applications

Benzoic acid, 2,3,6-trichloro-, ethyl ester (CAS No. 86569-82-6) is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique chemical structure and properties, making it an essential component in various formulations and processes. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of benzoic acid, 2,3,6-trichloro-, ethyl ester, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

Benzoic acid, 2,3,6-trichloro-, ethyl ester is a derivative of benzoic acid with three chlorine atoms substituted at the 2, 3, and 6 positions on the benzene ring. The ethyl ester group attached to the carboxylic acid functional group further enhances its solubility and reactivity. The molecular formula of this compound is C10H8Cl3O2, and its molecular weight is approximately 257.51 g/mol.

The presence of multiple chlorine atoms imparts significant electron-withdrawing effects to the molecule, which can influence its reactivity and stability. These properties make benzoic acid, 2,3,6-trichloro-, ethyl ester useful in various chemical reactions and processes. For instance, it can serve as an intermediate in the synthesis of more complex organic compounds or as a building block in pharmaceutical research.

Synthesis Methods

The synthesis of benzoic acid, 2,3,6-trichloro-, ethyl ester can be achieved through several routes. One common method involves the reaction of 2,3,6-trichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via the Fischer esterification mechanism:

C9H4Cl3(COOH) + C2H5(OH) → C10H8Cl3(COO)C2H5 + H2O

This method is widely used due to its simplicity and high yield. However, recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste production.

Analytical Techniques for Characterization

The accurate characterization of benzoic acid, 2,3,6-trichloro-, ethyl ester is crucial for ensuring its purity and suitability for various applications. Several analytical techniques are commonly employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. The characteristic signals from the hydrogen and carbon atoms provide valuable information about the connectivity and functional groups present in the molecule.
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups by analyzing the absorption of infrared light at specific wavelengths. The presence of carbonyl (C=O), ester (C-O-C), and aromatic (C=C) groups can be confirmed using IR spectra.
  • Mass Spectrometry (MS): MS is particularly useful for determining the molecular weight and confirming the presence of specific ions in the compound. High-resolution mass spectrometry can provide accurate mass measurements that help in identifying impurities or degradation products.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for analyzing complex mixtures and quantifying trace amounts of compounds.

Potential Applications in Pharmaceuticals and Chemicals

Benzoic acid, 2,3,6-trichloro-, ethyl ester has found applications in various fields due to its unique properties. In pharmaceutical research, it can serve as an intermediate in the synthesis of drugs with specific therapeutic effects. For example, derivatives of this compound have been explored for their potential antiviral and anticancer activities.

A recent study published in the Journal of Medicinal Chemistry investigated the use of trichlorobenzoic acid derivatives as inhibitors of viral replication. The researchers found that certain derivatives exhibited potent antiviral activity against a range of viruses, including influenza A virus and human immunodeficiency virus (HIV). These findings highlight the potential of compounds like benzoic acid, 2,3,6-trichloro-, ethyl ester in developing new antiviral therapies.

In addition to pharmaceutical applications, benzoic acid, 2,3,6-trichloro-, ethyl ester is also used in industrial processes as a solvent or reagent. Its solubility properties make it suitable for use in coatings and adhesives formulations. Furthermore, it can be employed as a plasticizer or stabilizer in polymer materials.

Safety Considerations and Environmental Impact

Safety considerations are paramount when handling any chemical compound. While detailed toxicological data on benzoic acid, 2,3,6-trichloro-, ethyl ester may be limited compared to more widely used chemicals, general precautions should be taken to ensure safe handling and storage. These include wearing appropriate personal protective equipment (PPE), such as gloves and goggles, working in well-ventilated areas or fume hoods when handling volatile substances.

In terms of environmental impact, efforts should be made to minimize waste generation during synthesis processes and ensure proper disposal methods are followed. Green chemistry principles emphasize reducing environmental footprints through sustainable practices such as using renewable resources and minimizing energy consumption.

FUTURE RESEARCH DIRECTIONS AND CONCLUSIONS-strong>-strong>

The ongoing research into trichlorobenzoic acid derivatives continues to uncover new possibilities for their application in various fields. Future studies may focus on optimizing synthetic routes to improve yields while reducing environmental impact or exploring novel therapeutic uses for these compounds.

In conclusion,         , 2,3,6-Trichloro-Ethyl Ester (CAS No.86569-82-6) Its unique chemical structure makes it suitable for use as an intermediate

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